4-(1-ベンゾチオフェン-2-イル)ピリミジン-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

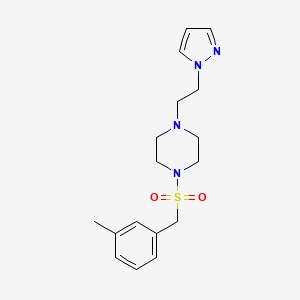

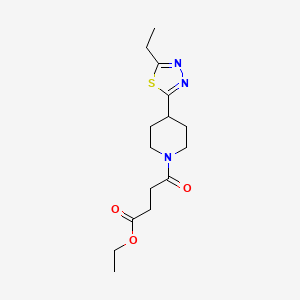

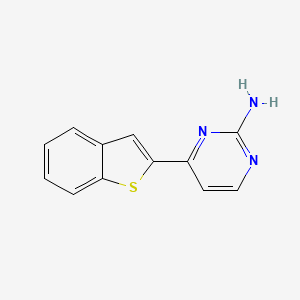

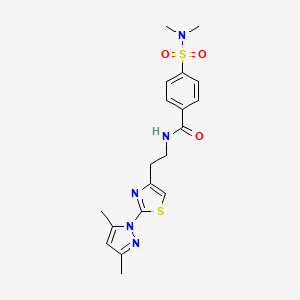

“4-(1-Benzothiophen-2-yl)pyrimidin-2-amine” is a heterocyclic compound that consists of pyrimidine and benzo[d]thiophene ring systems. It’s a part of the class of organic compounds known as aminopyrimidines and derivatives .

Synthesis Analysis

There are several methods to synthesize compounds similar to “4-(1-Benzothiophen-2-yl)pyrimidin-2-amine”. For instance, a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . Another approach involved the synthesis of 2-substituted pyrimidine-5-carboxylic esters .Molecular Structure Analysis

The molecular structure of “4-(1-Benzothiophen-2-yl)pyrimidin-2-amine” includes a pyrimidine ring attached to a benzothiophene ring . The molecular formula is C12H9N3S and the molecular weight is 227.29.科学的研究の応用

抗菌剤および抗結核剤

一連の4-(1H-イミダゾール-4-イル)-2-(置換フェニル)-1,4-ジヒドロベンゾ[4,5]イミダゾ[1,2-a]ピリミジンが合成され、それらのインビトロ抗菌活性和抗結核活性について評価されています . これらの化合物は、有意な生物活性を示しており、新規抗菌剤および抗結核剤の開発のための潜在的な候補となっています .

ベンゾ[b]チオフェンの合成

アルキニルスルフィドを用いたアリン反応によるベンゾ[b]チオフェンの生成が報告されています . 容易に入手可能なo-シリルアリルトリフレートとアルキニルスルフィドから、多様な3-置換ベンゾチオフェンが1段階の分子間反応によって合成されました . この方法は、医薬品化学や材料化学など、様々な研究分野で応用されている様々なベンゾチオフェン誘導体の合成に使用できます .

セロトニン作動性5-HT1A受容体親和性

“4-(1-ベンゾチオフェン-2-イル)ピリミジン-2-アミン”に関連するいくつかの化合物は、放射性リガンド結合アッセイによって、セロトニン作動性5-HT1A受容体に対するインビトロ親和性について評価されています . これは、セロトニン作動性システムを標的とする薬剤の開発における潜在的な応用を示唆しています .

将来の方向性

作用機序

Target of Action

The primary target of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The exact mode of action of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine It is known that pyrimidin-2-amine derivatives, like this compound, act as inhibitors of their target proteins . In the case of PLK4, inhibition can disrupt the process of centriole duplication, potentially leading to cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathways

The biochemical pathways affected by 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine are likely related to cell cycle regulation and apoptosis, given its target. By inhibiting PLK4, this compound could disrupt normal cell cycle progression, particularly the processes of centrosome duplication and mitotic spindle assembly . This disruption could lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .

Pharmacokinetics

The pharmacokinetics of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine Similar compounds have been shown to exhibit good plasma stability and low risk of drug-drug interactions . These properties suggest that 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.

Result of Action

The result of the action of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine is likely to be cell cycle arrest and apoptosis in cells where PLK4 is overexpressed . This could lead to a reduction in tumor growth in cancers where PLK4 is implicated.

Action Environment

The action of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine could be influenced by various environmental factors. For instance, the pH and composition of the cellular environment could impact the compound’s stability and efficacy. Additionally, factors such as the presence of other drugs or compounds could potentially affect the compound’s action through drug-drug interactions .

生化学分析

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from simple binding to complex enzymatic reactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

4-(1-benzothiophen-2-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c13-12-14-6-5-9(15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEYQSOFDSCWMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylpyridin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2572097.png)

![2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2572099.png)

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572103.png)